molecular formula C22H19N3O2S B2937567 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1040654-80-5

2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2937567
CAS No.: 1040654-80-5
M. Wt: 389.47
InChI Key: TZFBQSKYSKXTFC-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidine derivatives featuring a sulfanyl-linked 1,3-oxazole substituent. The core pyrimidin-4-ol scaffold is substituted at the 2-position with a [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl group via a sulfur bridge and at the 6-position with a phenyl ring. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents, due to their ability to engage in hydrogen bonding and π-π stacking interactions. The 2-methylphenyl group on the oxazole ring likely enhances lipophilicity, while the pyrimidin-4-ol moiety contributes to hydrogen-bond donor/acceptor capabilities.

Properties

IUPAC Name

2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-8-6-7-11-17(14)21-23-19(15(2)27-21)13-28-22-24-18(12-20(26)25-22)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBQSKYSKXTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents and core scaffolds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Predicted Properties (pKa, Density) Biological Relevance (Inferred) Reference
Target Compound Pyrimidin-4-ol 2-(2-methylphenyl)-5-methyl-oxazole; 6-phenyl C₂₂H₁₉N₃O₂S 389.47 pKa ~8.5 (pyrimidin-4-ol); Density ~1.35 g/cm³ Kinase inhibition, anti-inflammatory N/A
5-(2-hydroxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol () Pyrimidin-4-ol 4-methoxyphenyl (oxazole); 5-methyl; 6-methyl; 2-hydroxyethyl C₂₄H₂₄N₄O₄S 480.54 Higher solubility (hydroxyethyl group) Enhanced bioavailability
2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one () Pyrimidin-4(3H)-one Tetrazole-sulfanyl; 4-methylphenylamino C₁₉H₁₇N₇OS 391.45 pKa 8.30; Density 1.42 g/cm³ Anticancer, antimicrobial
5-(4-Ethylphenyl)pyrimidin-2-ol () Pyrimidin-2-ol 4-ethylphenyl C₁₂H₁₂N₂O 200.24 Lower molecular weight; simpler structure Intermediate for drug synthesis

Key Observations :

Substituent Effects on Bioactivity: The target compound’s 2-methylphenyl-oxazole group may enhance membrane permeability compared to the 4-methoxyphenyl analog in , which has a polar methoxy group .

Physicochemical Properties :

  • The target compound’s predicted density (~1.35 g/cm³) aligns with lipophilic pyrimidine derivatives, whereas the tetrazole-containing analog () shows higher density (1.42 g/cm³), correlating with its compact heterocycle .
  • The hydroxyethyl group in ’s compound likely reduces logP, improving aqueous solubility compared to the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis may involve Ullmann-type coupling for the sulfanyl bridge, similar to methods used for ’s tetrazole analog .
  • ’s simpler pyrimidin-2-ol derivative serves as a building block for more complex analogs, highlighting the versatility of pyrimidine cores .

Biological Activity

The compound 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H24N4O4C_{24}H_{24}N_{4}O_{4} with a molecular weight of 432.48 g/mol. The structure includes a pyrimidine ring, an oxazole moiety, and a sulfanyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC24H24N4O4
Molecular Weight432.48 g/mol
LogP4.0805
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8

Antimicrobial Activity

Recent studies indicate that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various strains of bacteria and fungi. A notable example includes the compound 3g , which demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

The biological activity is hypothesized to stem from interactions with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies suggest that these compounds form hydrogen bonds with key residues in the active sites of these enzymes, which is crucial for their antibacterial activity . The presence of the oxazole and pyrimidine rings enhances binding affinity due to their ability to engage in π–π stacking interactions.

Case Studies

  • Antifungal Activity : In vitro studies have shown that certain derivatives exhibit antifungal activity against Candida species. The growth inhibition zones were significantly larger than those observed in control groups, indicating strong antifungal potential .
  • Cytotoxicity Tests : Cytotoxicity assays using HaCat and Balb/c 3T3 cells revealed promising results for some derivatives, suggesting potential applications in cancer therapy .
  • Computational Studies : In silico assessments have indicated favorable drug-like properties and bioavailability for several compounds related to this structure, making them candidates for further development as therapeutic agents .

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